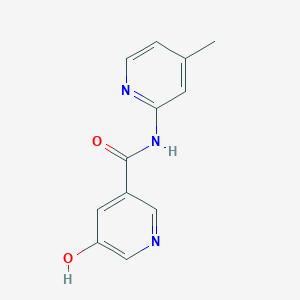
5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide, also known as HMP, is a chemical compound that has been widely studied for its potential applications in scientific research. HMP is a pyridine derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects. In
科学的研究の応用
5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide has been found to act as a selective agonist for the 5-HT7 receptor, a subtype of the serotonin receptor. This receptor is involved in various physiological processes, including circadian rhythm regulation, learning and memory, and mood regulation. 5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide has been found to have potential applications in the treatment of various neurological disorders, such as depression and anxiety.
作用機序
5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide acts as a selective agonist for the 5-HT7 receptor, which is a G protein-coupled receptor. Upon binding to the receptor, 5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide activates the intracellular signaling pathway, leading to the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP levels leads to the activation of downstream signaling pathways, which ultimately result in the observed physiological effects of 5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide.
Biochemical and Physiological Effects
5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide has been found to have unique biochemical and physiological effects, particularly in the central nervous system. 5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide has been found to regulate circadian rhythm by modulating the activity of the suprachiasmatic nucleus, the master clock of the body. 5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide has also been found to enhance learning and memory by increasing the activity of the hippocampus, a brain region involved in memory consolidation. Additionally, 5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide has been found to have anxiolytic and antidepressant effects, potentially through its modulation of the serotonergic system.
実験室実験の利点と制限
5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide has several advantages for lab experiments, including its selectivity for the 5-HT7 receptor and its ability to cross the blood-brain barrier. However, 5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide also has limitations, including its low solubility in water and its relatively short half-life in vivo.
将来の方向性
There are several future directions for the study of 5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide. One potential direction is the development of novel 5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide analogs with improved pharmacological properties, such as increased solubility and longer half-life. Another direction is the investigation of 5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide's potential applications in the treatment of various neurological disorders, particularly depression and anxiety. Additionally, the role of 5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide in circadian rhythm regulation and memory consolidation could be further explored.
合成法
5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide can be synthesized through various methods, including the reaction of 4-methyl-2-pyridinecarboxylic acid with hydroxylamine-O-sulfonic acid or the reaction of 5-hydroxy-3-pyridinecarboxylic acid with 4-methyl-2-pyridinecarboxylic acid chloride. The purity of the synthesized compound can be determined through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
5-hydroxy-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8-2-3-14-11(4-8)15-12(17)9-5-10(16)7-13-6-9/h2-7,16H,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHUQONTAIAEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid](/img/structure/B7550045.png)
![(2R)-1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550046.png)
![(2R)-1-[(E)-3-(2-bromophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550050.png)
![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550053.png)

![4-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7550062.png)
![4-[Cyclopropylmethyl(propan-2-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7550083.png)



![1-[(5-Chlorothiophen-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7550111.png)
![3-(2-Bicyclo[2.2.1]heptanylmethylcarbamoylamino)propanoic acid](/img/structure/B7550123.png)

